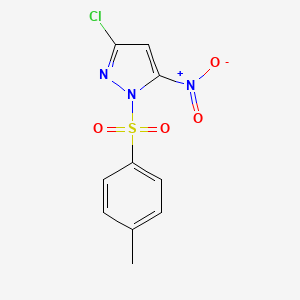

3-Chloro-5-nitro-1-tosyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-(4-methylphenyl)sulfonyl-5-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O4S/c1-7-2-4-8(5-3-7)19(17,18)13-10(14(15)16)6-9(11)12-13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUVFVIRQZLKEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701188892 | |

| Record name | 1H-Pyrazole, 3-chloro-1-[(4-methylphenyl)sulfonyl]-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701188892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055839-83-1 | |

| Record name | 1H-Pyrazole, 3-chloro-1-[(4-methylphenyl)sulfonyl]-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055839-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 3-chloro-1-[(4-methylphenyl)sulfonyl]-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701188892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 5 Nitro 1 Tosyl 1h Pyrazole and Its Precursors

General Strategies for Pyrazole (B372694) Ring Construction

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with numerous synthetic strategies developed over the years. chim.it These methods can be broadly categorized into two primary approaches: cyclocondensation reactions and 1,3-dipolar cycloadditions. rsc.org Cyclocondensation typically involves the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species, while 1,3-dipolar cycloadditions involve the reaction of a diazo compound with an unsaturated system known as a dipolarophile. rsc.orgbeilstein-journals.org

Cyclocondensation Approaches

Cyclocondensation reactions are among the most traditional and widely employed methods for pyrazole synthesis, relying on the formation of two new nitrogen-carbon bonds by reacting a binucleophilic hydrazine with a 1,3-dielectrophilic partner. nih.gov

The most classic and fundamental method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govbeilstein-journals.org This reaction provides a direct and efficient route to polysubstituted pyrazoles. mdpi.com The reaction of a symmetrical 1,3-diketone with hydrazine yields a single pyrazole product. However, when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the formation of two regioisomeric pyrazoles is possible, presenting a significant challenge in terms of regioselectivity. mdpi.comresearchgate.net The reaction mechanism involves initial condensation to form a hydrazone or enamine intermediate, followed by cyclization and dehydration to afford the aromatic pyrazole ring. researchgate.net Various catalysts can be employed to facilitate the reaction, and conditions can be optimized to favor the formation of a specific regioisomer. mdpi.com

Table 1: Examples of Pyrazole Synthesis via Knorr Cyclocondensation

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Acetylacetone | Phenylhydrazine (B124118) | 1,5-Dimethyl-3-phenyl-1H-pyrazole & 1,3-Dimethyl-5-phenyl-1H-pyrazole | Variable | mdpi.com |

| Ethyl acetoacetate | Hydrazine hydrate | 3-Methyl-1H-pyrazol-5(4H)-one | Good | nih.gov |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Hydrazine hydrate | 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole | 98% | researchgate.net |

This table presents illustrative examples of the Knorr pyrazole synthesis, highlighting the reactants and resulting products.

An alternative and highly versatile cyclocondensation route utilizes α,β-unsaturated carbonyl compounds, such as chalcones, or their analogs as the 1,3-dielectrophilic component. nih.govmdpi.com The reaction with a hydrazine derivative typically proceeds through an initial Michael addition of the hydrazine to the carbon-carbon double bond, followed by an intramolecular cyclization and elimination of water to form a pyrazoline intermediate. researchgate.netuclm.es These pyrazolines can subsequently be oxidized to the corresponding aromatic pyrazoles using various oxidizing agents. nih.govmdpi.com A notable variation of this method employs tosylhydrazine; in this case, the tosyl group acts as an excellent leaving group during the final elimination step, allowing for the direct formation of the pyrazole without the need for a separate oxidation step. beilstein-journals.org

Table 2: Pyrazole Synthesis from α,β-Unsaturated Carbonyl Precursors

| α,β-Unsaturated Carbonyl | Hydrazine Derivative | Conditions | Product | Reference |

|---|---|---|---|---|

| Chalcone | Hydrazine hydrate | Mild, room temp. | 3,5-Diaryl-4,5-dihydro-1H-pyrazole | conicet.gov.ar |

| Dibenzylideneacetone | Phenylhydrazine | Microwave irradiation | 1,5-Diphenyl-3-styryl-1,5-dihydro-1H-pyrazole | nih.gov |

| α,β-alkynic hydrazone | - | Electrophilic cyclization (I2) | 4-Iodopyrazole | nih.gov |

This table showcases the synthesis of pyrazoles and their dihydrogenated precursors (pyrazolines) starting from various α,β-unsaturated systems.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful and convergent strategy for constructing five-membered heterocyclic rings, including pyrazoles. rsc.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne or an alkene. wikipedia.org

The reaction of diazo compounds with alkynes is a direct and atom-economical method for synthesizing pyrazoles. rsc.org This cycloaddition is often highly regioselective, with the electronic nature of the substituents on both the diazo compound and the alkyne dictating the orientation of the addition. wikipedia.orgresearchgate.net For instance, electron-poor diazocarbonyl compounds require activation of the alkyne, often with Lewis acids, or thermal conditions to proceed efficiently. rsc.orgunisi.it The initial cycloaddition leads to an unstable 3H-pyrazole intermediate, which rapidly undergoes a 1,5-sigmatropic shift to furnish the stable, aromatic 1H-pyrazole product. unisi.it

To circumvent the often hazardous nature and instability of diazo compounds, methods for their in situ generation have been developed. unisi.itbris.ac.uk A prevalent strategy is the base-promoted decomposition of N-tosylhydrazones, derived from aldehydes or ketones, which generates the corresponding diazo compound in the presence of a suitable dipolarophile. bris.ac.uknih.gov This one-pot, multi-component approach avoids the isolation of the diazo intermediate and provides a safer, more practical route to a wide range of substituted pyrazoles. beilstein-journals.orgbris.ac.uk The reaction can be performed under various conditions, including visible-light photocatalysis, which offers a benign method to access donor/donor diazo species that can participate in [3+2] cycloadditions. nih.gov

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules like substituted pyrazoles in a single, one-pot operation, thereby enhancing atom economy and reducing waste. Several MCR strategies are applicable for constructing the pyrazole scaffold, including those that can incorporate the necessary N-tosyl group.

A notable three-component, one-pot procedure involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by a cycloaddition reaction with terminal alkynes. organic-chemistry.org This method is valued for its tolerance of various functional groups and its ability to handle sterically hindered substrates, consistently producing 3,5-disubstituted 1H-pyrazoles in good yields. organic-chemistry.org Another strategy employs the reaction of vinyl azides, aldehydes, and tosylhydrazine in the presence of a base to regioselectively yield 3,4,5-trisubstituted 1H-pyrazoles. organic-chemistry.org

In 2022, a regioselective method for creating 3,4,5-trisubstituted pyrazoles was reported, utilizing a three-component [3+2] cycloaddition reaction. rsc.org This approach, which is free of transition metals and oxidants, reacts thiazolidinedione chalcones, benzaldehydes, and N-tosyl hydrazine with cesium carbonate (Cs₂CO₃) as a base to form structurally diverse pyrazoles. rsc.org The mechanism initiates with the formation of a hydrazone intermediate from the benzaldehyde (B42025) and N-tosyl hydrazine. rsc.org

Furthermore, four-component reactions have been developed for synthesizing fused pyrazole systems, such as dihydropyrano[2,3-c]pyrazoles, by combining aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate. rsc.org While these specific examples may not directly yield 3-Chloro-5-nitro-1-tosyl-1H-pyrazole, the principles demonstrate the feasibility of using MCRs with appropriately substituted precursors—such as a nitro-substituted aldehyde and a chloro-substituted β-dicarbonyl compound—along with tosylhydrazine to approach the target structure.

Table 1: Overview of Selected Multi-Component Reaction Strategies for Pyrazole Synthesis

| Number of Components | Key Reactants | Catalyst/Base | Key Features | Reference |

|---|---|---|---|---|

| Three | Aromatic Aldehydes, Tosylhydrazine, Terminal Alkynes | Not specified | Tolerates functional groups and steric hindrance. | organic-chemistry.org |

| Three | Thiazolidinedione Chalcones, Benzaldehydes, N-Tosyl Hydrazine | Cs₂CO₃ | Metal-free, oxidant-free, regioselective [3+2] cycloaddition. | rsc.org |

| Four | Aldehydes, Malononitrile, β-Ketoesters, Hydrazine Hydrate | Sodium Gluconate | Leads to fused pyrazole systems (dihydropyrano[2,3-c]pyrazoles). | rsc.org |

Transition-Metal-Catalyzed Syntheses

Transition-metal catalysis provides powerful and versatile tools for the synthesis of pyrazole derivatives, enabling reactions that are often difficult to achieve through other means. Various metals, including palladium, copper, iron, ruthenium, and nickel, have been successfully employed to catalyze the formation of the pyrazole ring with high efficiency and selectivity.

Palladium-Catalyzed Methods

Palladium catalysts are well-established in cross-coupling reactions for forming C-N bonds. In the context of pyrazole synthesis, palladium-catalyzed coupling of aryl triflates with pyrazole derivatives using ligands like tBuBrettPhos has been shown to produce N-arylpyrazoles in very good yields. organic-chemistry.org This methodology is effective even with sterically demanding ortho-substituted aryl triflates and tolerates a range of functional groups. organic-chemistry.org While this specific method results in N-arylation rather than N-tosylation, it underscores the potential of palladium catalysis for N-functionalization of the pyrazole ring.

Another approach is a palladium-catalyzed four-component coupling reaction that combines a terminal alkyne, hydrazine or hydroxylamine, carbon monoxide, and an aryl iodide to generate pyrazole or isoxazole (B147169) derivatives. organic-chemistry.org Furthermore, a three-component coupling involving cyano compounds, allyl methyl carbonate, and trimethylsilyl (B98337) azide, catalyzed by a palladium complex, yields 2-allyltetrazoles, showcasing palladium's utility in constructing nitrogen-rich heterocycles through multi-component strategies. nih.gov

Copper-Catalyzed Methods

Copper catalysis is widely used for pyrazole synthesis due to its low cost and versatile reactivity. One prominent method is the copper-catalyzed aerobic oxidative C(sp²)-H amination, which offers a direct and efficient route to pyrazoles and indazoles under mild conditions. acs.org Copper catalysts have also been employed for the aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which proceeds via the formation of a hydrazonyl radical. organic-chemistry.org

In-situ generated catalysts from copper(II) salts (e.g., Cu(CH₃COO)₂, CuSO₄, CuCl₂) and nitro-functionalized pyrazole-based ligands have demonstrated catalytic activity in oxidation reactions, highlighting the synergy between copper and pyrazole structures. mdpi.comresearchgate.net A copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles involves the initial cyclization of a hydrazine with an enaminone, followed by an Ullmann coupling with an aryl halide. nih.govbeilstein-journals.org This method is tolerant of both sterically hindered and electronically varied substrates. nih.govbeilstein-journals.org

Iron-Catalyzed Methods

Iron catalysts offer a more sustainable and economical alternative to precious metals. An iron-catalyzed route has been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.orgresearchgate.net This ligand-free method is practical and demonstrates a wide substrate scope. researchgate.net

A particularly relevant method involves an iron-based polyoxometalate catalyst, (NH₄)₃[FeMo₆O₁₈(OH)₆], which promotes the efficient synthesis of functionalized pyrazoles from arylsulfonylhydrazines and diketones. tandfonline.com This heterogeneous catalyst facilitates condensation cyclization to produce pyrazoles in high yields and can be reused, adding to its practicality. tandfonline.com Given that this method directly uses an arylsulfonylhydrazine, it represents a promising strategy for introducing the N-tosyl group required for the target compound.

Ruthenium-Catalyzed Methods

Ruthenium catalysts are highly effective for dehydrogenative coupling reactions. A notable application is the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to selectively synthesize pyrazoles. acs.org This process, catalyzed by complexes such as Ru₃(CO)₁₂, is environmentally friendly, releasing only water and hydrogen as byproducts. organic-chemistry.orgacs.org

An intramolecular ruthenium(II)-catalyzed oxidative C-N coupling provides a facile pathway to synthetically challenging tri- and tetrasubstituted pyrazoles, using oxygen as the oxidant. organic-chemistry.org More recently, a ruthenium-catalyzed synthesis of 2-pyrazolines via the acceptorless dehydrogenative coupling of allylic alcohols with hydrazines has been reported, featuring low catalyst loading and high atom economy. acs.org Additionally, photocatalysis using [Ru(bpy)₃]²⁺ under blue light irradiation has been used to convert diazonium salts and cyclopropanols into 1,5-disubstituted pyrazoles under mild conditions. researchgate.net

Nickel-Catalyzed Methods

Nickel catalysis provides an efficient and cost-effective means for pyrazole synthesis. A one-pot, three-component synthesis using a heterogeneous nickel-based catalyst can produce pyrazoles from the condensation of hydrazines, ketone derivatives, and aldehyde derivatives at room temperature. researchgate.netmdpi.com This method is noted for its low catalyst loading and short reaction times. mdpi.com

Another novel nickel-catalyzed transformation involves converting isoxazoles and oxadiazoles (B1248032) into the corresponding pyrazoles and 1,2,4-triazoles, respectively. organic-chemistry.org This formal atom-exchange process at the internal heteroatoms of the aromatic ring allows for the rapid generation of diverse five-membered azoles. organic-chemistry.org On-surface synthesis involving a nickel pyrazolate intermediate has also been explored for creating Ni/NiO hybrids, demonstrating the interaction between nickel and pyrazole moieties in catalytic systems. acs.org

Table 2: Summary of Transition-Metal-Catalyzed Methods for Pyrazole Synthesis

| Catalyst Type | Reaction Description | Key Reactants/Precursors | Key Features | Reference |

|---|---|---|---|---|

| Palladium | C-N Coupling | Aryl Triflates, Pyrazole Derivatives | Forms N-arylpyrazoles; uses tBuBrettPhos ligand. | organic-chemistry.org |

| Copper | Aerobic Oxidative C(sp²)-H Amination | Unspecified pyrazole precursors | Direct C-N bond formation under mild conditions. | acs.org |

| Iron | Condensation Cyclization | Arylsulfonylhydrazines, Diketones | Heterogeneous, reusable catalyst; directly uses sulfonylhydrazine. | tandfonline.com |

| Ruthenium | Acceptorless Dehydrogenative Coupling | 1,3-Diols, Arylhydrazines | Environmentally friendly; byproducts are H₂O and H₂. | acs.org |

| Nickel | One-Pot Three-Component Condensation | Hydrazines, Ketones, Aldehydes | Uses a heterogeneous catalyst at room temperature. | researchgate.netmdpi.com |

Green Chemistry Approaches in Pyrazole Synthesis

Traditional methods for synthesizing pyrazole derivatives often involve harsh reaction conditions, such as the use of organic solvents, high temperatures, and extended reaction times, which can be energy-intensive and generate hazardous waste. tandfonline.comresearchgate.net In response, researchers have developed more cost-effective and ecologically favorable reaction conditions. tandfonline.com Green chemistry strategies, including solvent-free methods and microwave-assisted synthesis, have emerged as powerful tools for the synthesis of pyrazole cores, offering significant advantages over conventional techniques. researchgate.netnih.govdergipark.org.tr These approaches aim to increase reaction efficiency, reduce waste, and minimize the use of hazardous substances. researchgate.netdergipark.org.tr

Solvent-free reactions have gained widespread attention due to the detrimental effects of organic solvents on both the environment and human health. tandfonline.com These methods often involve performing reactions under neat conditions, sometimes with the aid of grinding or a catalytic amount of a benign medium. This approach not only reduces pollution but can also lead to shorter reaction times and improved yields. tandfonline.comtandfonline.com

One notable solvent-free method involves the reaction of 1,2-dibenzoylhydrazines with isocyanides and dialkyl acetylenedicarboxylates in the presence of tetrabutylammonium (B224687) bromide (TBAB), an organic ionic salt. tandfonline.com This procedure occurs at room temperature and produces highly functionalized pyrazoles in good yields (75–86%). tandfonline.com The TBAB can be recovered and reused, adding to the method's practicality. tandfonline.com Another green technique is the synthesis of pyrazoles by grinding reactants, which avoids the need for any solvent. researchgate.net These solvent-free approaches represent a significant step towards more sustainable chemical manufacturing. researchgate.nettandfonline.com

Table 1: Comparison of Conventional vs. Solvent-Free Pyrazole Synthesis

| Feature | Conventional Method | Solvent-Free Method | Source(s) |

| Solvent | Ethanol, Toluene, CH2Cl2, etc. | None (or benign catalyst like TBAB) | tandfonline.com |

| Conditions | Often requires elevated temperatures | Room temperature | tandfonline.com |

| Yields | Variable | Good (e.g., 75-86%) | tandfonline.com |

| Environmental Impact | Use of harmful, volatile organic solvents | Minimal, eco-friendly | researchgate.nettandfonline.com |

| Efficiency | Can be time-consuming | Shorter reaction times | tandfonline.com |

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry for synthesizing heterocyclic compounds, including pyrazoles. tandfonline.comdergipark.org.tr This technique utilizes microwave irradiation to heat reactions, leading to a significant reduction in reaction time, decreased consumption of hazardous solvents, and often higher product yields compared to conventional heating methods. tandfonline.comacs.org The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, resulting in rapid and uniform heating. dergipark.org.tr

Numerous studies have demonstrated the utility of MAOS in pyrazole synthesis. For instance, dihydro-pyrazoles have been synthesized from substituted dibenzalacetones and phenylhydrazines under microwave irradiation (100 W, 75 °C) for just 30 minutes. mdpi.com In another example, pyrazole derivatives were synthesized by irradiating a mixture of substituted benzaldehyde, ethyl 3-oxobutanoate, and phenylhydrazine at room temperature for 20 minutes. dergipark.org.tr The reaction times for microwave-assisted syntheses are often dramatically shorter—minutes compared to hours for traditional refluxing methods—while yields can be significantly improved. acs.org The combination of microwave irradiation with eco-friendly solvents like water-ethanol mixtures further enhances the green credentials of these synthetic routes. nih.gov

Table 2: Selected Examples of Microwave-Assisted Pyrazole Synthesis

| Reactants | Conditions | Reaction Time | Yield | Source(s) |

| Dibenzalacetones, Phenylhydrazine | 100 W, 75 °C, NaOH, Ethanol | 30 min | Not specified | mdpi.com |

| Substituted Benzaldehyde, Ethyl 3-oxobutanoate, Phenylhydrazine | Microwave irradiation, Room Temp, Water | 20 min | Not specified | dergipark.org.tr |

| Phenylhydrazine, 2,5-dibromo-3-thiophenecarbaldehyde | 100 °C, Ethanol/Acetic Acid | 7 min | Not specified | dergipark.org.tr |

| Chalcone derivatives | Microwave irradiation | 9-10 min | 79-92% | acs.org |

| Acetoacetic ester, Hydrazine, Aldehydes, Malononitrile | Microwave irradiation, l-tyrosine, H2O–ethanol | Not specified | Not specified | nih.gov |

Targeted Functionalization Strategies for this compound

Following the construction of the pyrazole ring, which for the target compound would be a 3-chloro-5-nitro-1H-pyrazole precursor, specific functional groups must be introduced. The final step in synthesizing this compound is the attachment of the tosyl (p-toluenesulfonyl) group to one of the ring's nitrogen atoms.

The introduction of a tosyl group is a common strategy in medicinal chemistry to modify a molecule's properties. This is typically achieved through N-sulfonylation. For pyrazoles, which have two adjacent nitrogen atoms, achieving regioselectivity—that is, ensuring the tosyl group attaches to the desired nitrogen (N-1)—is a critical challenge.

N-sulfonylation is the process of forming a sulfonamide bond between a nitrogen atom and a sulfonyl group. A general and widely used method for the sulfonylation of pyrazoles involves reacting the pyrazole with a sulfonyl chloride, such as p-toluenesulfonyl chloride, often in the presence of a base. nih.gov

A specific methodology involves dissolving the starting pyrazole in a solvent like chloroform (B151607) and adding it to a solution of chlorosulfonic acid, followed by heating. nih.gov Thionyl chloride can then be added to complete the reaction. nih.gov Another approach is the direct sulfonylation of pyrazolones with sodium sulfinates, which can be catalyzed by molecular iodine or through electrochemical methods, offering a metal-free and oxidant-free alternative. researchgate.netthieme-connect.com These methods provide pathways to creating sulfonated pyrazoles, which are valuable in pharmaceutical research. nih.govthieme-connect.com

For unsymmetrically substituted pyrazoles, such as a hypothetical 3-chloro-5-nitro-1H-pyrazole precursor, N-tosylation can result in two different isomers (N-1 and N-2 substitution). Controlling the position of the incoming tosyl group is paramount. The regioselectivity of the reaction is influenced by factors such as the steric and electronic properties of the substituents on the pyrazole ring, the reaction conditions, and the reagents used. nih.govnih.gov

One strategy for achieving regioselectivity involves the reaction of N-tosylhydrazones with other reagents. nih.gov For instance, a regioselective synthesis of highly functionalized pyrazoles has been developed from N-tosylhydrazones that demonstrates excellent tolerance to a variety of substituents. nih.gov Another powerful method is the [3+2] cycloaddition of tosylhydrazones and nitroalkenes, which selectively yields 3,4-diaryl-1H-pyrazoles. rsc.org While these methods build the ring with the tosyl group precursor already present, direct tosylation of a pre-formed pyrazole ring often requires careful control of conditions. The development of temperature-controlled divergent syntheses allows for the selective formation of either N-H pyrazoles or 1-tosyl-1H-pyrazoles from the same starting materials, highlighting the delicate balance required to achieve regiocontrol. nih.gov For a precursor like 3-chloro-5-nitro-1H-pyrazole, the electron-withdrawing nature of the chloro and nitro groups would significantly influence the nucleophilicity of the two ring nitrogens, thereby affecting the regiochemical outcome of the tosylation reaction.

An in-depth examination of the synthetic strategies for producing this compound reveals a variety of chemical approaches. The construction of this molecule necessitates the specific placement of three distinct substituents—a chloro group at the C-3 position, a nitro group at the C-5 position, and a tosyl group at the N-1 position of the pyrazole ring. The methodologies for introducing these groups can be categorized into electrophilic substitution, functional group interconversion, and ring synthesis from acyclic precursors.

2 Introduction of the Nitro Group at C-5

The introduction of a nitro group onto a pyrazole ring is a critical step in the synthesis of the target compound. This can be achieved either by direct nitration of a pre-formed pyrazole system or by incorporating the nitro group during the construction of the heterocyclic ring.

1 Electrophilic Nitration of Pyrazole Systems

Electrophilic nitration is a common method for functionalizing aromatic and heteroaromatic rings. The pyrazole ring system is susceptible to electrophilic substitution reactions, including nitration. nih.gov The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the ring. researchgate.net

For pyrazole itself, direct nitration with mixed acid (a combination of nitric acid and sulfuric acid) typically yields 4-nitropyrazole. nih.gov However, the synthesis of 3- or 5-nitropyrazoles can often be achieved through the nitration of the pyrazole nitrogen to form an N-nitropyrazole intermediate, which then undergoes a thermal rearrangement. nih.gov This rearrangement can lead to the formation of 3(5)-nitropyrazoles. nih.gov

In the context of synthesizing this compound, the direct nitration would be performed on a 3-chloro-1-tosyl-1H-pyrazole precursor. The N-1 tosyl group and the C-3 chloro group are both electron-withdrawing, which deactivates the pyrazole ring towards electrophilic attack. However, they will direct the incoming electrophile. The tosyl group at N-1 sterically hinders the C-5 position to some extent, but electronically it directs substitution to the C-4 position. The C-3 chloro group also directs towards the C-4 position. Despite this, nitration at C-5 can be forced under specific conditions, although nitration at C-4 is often a competing reaction. researchgate.net For instance, nitration of some 4-bromopyrazoles can lead to products of nitration at the 3- and/or 5-positions. researchgate.net

Table 1: Examples of Electrophilic Nitration on Pyrazole Systems

| Starting Material | Nitrating Agent | Product(s) | Reference |

|---|---|---|---|

| Pyrazole | HNO₃/H₂SO₄ | 4-Nitropyrazole | nih.gov |

| N-Nitropyrazole | Heat (in anisole) | 3-Nitropyrazole | nih.gov |

| 1-Methylpyrazole | Conc. HNO₃/TFAA | 1-Methyl-3-nitropyrazole & 1-Methyl-5-nitropyrazole | nih.gov |

| 4-Iodopyrazole | Fuming HNO₃ | 4-Nitropyrazole | nih.gov |

2 Incorporation via Precursor Synthesis

An alternative and often more regioselective strategy is to construct the pyrazole ring using a precursor that already contains the nitro group. The most common method for pyrazole synthesis is the condensation of a hydrazine with a 1,3-difunctional compound. wikipedia.org

A powerful approach for this is the [3+2] cycloaddition reaction. For example, the reaction between a nitrylimine and an alkene containing a nitro group can lead to the formation of a pyrazole ring with a nitro substituent. nih.gov A study on the reaction between (E)-3,3,3-trichloro-1-nitroprop-1-ene and an N-aryl-C-phenylnitrylimine resulted in the formation of a 1-aryl-3-phenyl-5-nitropyrazole, confirming that the nitro group from the precursor is incorporated at the C-5 position of the final pyrazole ring. nih.gov

Another relevant method involves the 1,3-dipolar cycloaddition of tosylhydrazones, which generate diazo compounds in situ, with nitroalkenes. rsc.org While this specific study yielded 3,4-diaryl-1H-pyrazoles, the principle demonstrates the feasibility of using a nitro-containing building block to install the C-5 nitro group during ring formation. rsc.org This approach avoids the potentially harsh conditions and regioselectivity issues associated with direct nitration of a deactivated pyrazole ring.

3 Introduction of the Chloro Group at C-3

The installation of a chlorine atom at the C-3 position of the pyrazole ring can be accomplished by direct halogenation of a suitable precursor or by building the ring from a chlorine-containing starting material.

1 Halogenation Reactions on Pyrazole Rings

Direct chlorination of an unsubstituted pyrazole at the C-3 position is challenging due to the higher reactivity of the C-4 position. beilstein-archives.org Therefore, this transformation is typically achieved by converting a different functional group at the C-3 position into a chloro group.

One of the most widely used methods is the dehydroxyhalogenation of a 3-pyrazolone (which exists in tautomeric equilibrium with 3-hydroxypyrazole). researchgate.net Treating a 3-pyrazolone with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) effectively replaces the hydroxyl group with a chlorine atom. researchgate.netorientjchem.org In the synthesis of the target molecule, a 5-nitro-1-tosyl-1H-pyrazol-3-one intermediate could be subjected to this reaction to install the C-3 chloro group.

Another established method is the Sandmeyer reaction, which involves the diazotization of a 3-aminopyrazole (B16455) followed by treatment with a copper(I) chloride source. researchgate.netgoogle.com This provides a reliable route to 3-chloropyrazoles from readily available 3-aminopyrazole precursors.

Table 2: Reagents for Halogenation of Pyrazole Precursors

| Precursor Functional Group at C-3 | Reagent | Product Functional Group at C-3 | General Method | Reference |

|---|---|---|---|---|

| Hydroxyl (-OH) | POCl₃ | Chloro (-Cl) | Dehydroxyhalogenation | researchgate.netorientjchem.org |

| Amino (-NH₂) | 1. NaNO₂/HCl 2. CuCl | Chloro (-Cl) | Sandmeyer Reaction | researchgate.netgoogle.com |

2 Chloro-Substitution via Ring Construction

A convergent approach involves constructing the pyrazole ring from precursors that already contain the necessary chlorine atom. This strategy offers excellent control over regiochemistry. A general method for preparing substituted 3-chloropyrazoles involves a three-step sequence starting from β-chloro carboxylic acids, which are condensed with hydrazines. acs.org

The cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound is a cornerstone of pyrazole synthesis. wikipedia.orgnih.gov By using a 1,3-dicarbonyl equivalent that is chlorinated at the appropriate position, a 3-chloropyrazole can be formed directly. For instance, the reaction of hydrazines with trichloromethyl enones has been shown to be an effective method for producing substituted pyrazoles, where the trichloromethyl group can serve as a precursor to other functionalities. nih.gov Adapting this methodology by using a chlorinated β-dicarbonyl compound or a related synthon would allow for the direct incorporation of the C-3 chloro substituent during the initial ring-forming step.

4 Sequential and Convergent Synthetic Routes to this compound

The synthesis of the target molecule can be envisioned through both linear (sequential) and convergent strategies.

A plausible sequential route would begin with the formation of a suitably substituted pyrazole ring, followed by a series of functional group interconversions and introductions. A potential pathway is outlined below:

Ring Formation : Condensation of hydrazine with a β-keto ester to form a 3-methyl-5-pyrazolone.

N-Tosylation : Reaction of the pyrazolone (B3327878) with tosyl chloride to yield 3-methyl-1-tosyl-5-pyrazolone.

Oxidation : Oxidation of the C-3 methyl group to a carboxylic acid.

Chlorination : Conversion of the C-5 hydroxyl (from the pyrazolone tautomer) to a chloro group using POCl₃. This step might be challenging and the order may need to be altered. A more viable route involves starting with a 3-aminopyrazole, followed by tosylation, Sandmeyer reaction to install the chloro group, and finally nitration.

Nitration : The final step would be the nitration of the 3-chloro-1-tosyl-1H-pyrazole intermediate. The regioselectivity of this final step would be crucial and potentially challenging due to the deactivated nature of the ring.

A convergent synthetic route offers advantages in terms of efficiency and regiochemical control by preparing key fragments of the molecule separately before combining them. A likely convergent strategy would involve a [3+2] cycloaddition reaction. For example:

Strategy 1 : Reaction of a tosylhydrazone with a chlorinated nitroalkene. The tosylhydrazone acts as a 1,3-dipole precursor (a diazo compound), which would react with a dipolarophile such as 2-chloro-1-nitropropene. This could potentially assemble the core structure in a single, highly regioselective step.

Strategy 2 : Condensation of 4-methylphenylsulfonohydrazide (tosylhydrazine) with a suitable 1,3-difunctional precursor that already contains the chloro and nitro functionalities. For example, a compound like 2-chloro-3-oxo-4-nitrobutanal or a derivative thereof could, in principle, react with tosylhydrazine to form the desired this compound directly.

These convergent strategies leverage the power of building-block approaches to overcome the regioselectivity and reactivity challenges often encountered in sequential substitutions on the pyrazole core.

De Novo Synthesis of this compound

A de novo synthesis of this compound can be envisioned through a convergent strategy, where key precursors are first synthesized and then combined to form the pyrazole core, which is subsequently functionalized. A plausible approach involves the reaction of a suitably substituted hydrazone with a dicarbonyl compound or its equivalent, followed by chlorination and nitration.

One potential pathway begins with the synthesis of 1-tosyl-1H-pyrazole. This can be achieved through the reaction of tosylhydrazine with a 1,3-dicarbonyl compound. nih.govorganic-chemistry.org The resulting 1-tosyl-1H-pyrazole can then undergo electrophilic substitution reactions.

The introduction of the nitro group at the 5-position is a critical step. The nitration of pyrazoles can be achieved using various nitrating agents. For instance, the use of nitric acid in combination with trifluoroacetic anhydride (B1165640) has been reported for the nitration of five-membered heterocycles, including pyrazoles, affording mononitro derivatives. semanticscholar.org Another common method involves the use of a mixture of concentrated nitric acid and sulfuric acid. nih.gov The regioselectivity of nitration is influenced by the directing effects of the substituents already present on the pyrazole ring. The tosyl group at the N1 position is electron-withdrawing and can direct nitration to the C4 or C5 position.

Following nitration, the introduction of the chlorine atom at the 3-position can be accomplished through various chlorinating agents. N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of pyrazole derivatives. beilstein-archives.org The reaction conditions, such as solvent and temperature, can be optimized to achieve the desired regioselectivity. For example, the chlorination of N-arylsulfonyl-3-aryl-5-aminopyrazoles with NCS in DMSO has been demonstrated. beilstein-archives.org

An alternative de novo approach involves the [3+2] cycloaddition reaction between a nitrilimine and an alkene. For instance, the reaction of a C-chloro-N-tosylnitrilimine with a nitro-substituted alkene could potentially lead to the desired pyrazole core in a single step. However, the stability and accessibility of such precursors would be a significant consideration.

A more direct, albeit potentially challenging, route could start from 3-chloro-5-nitro-1H-pyrazole (CAS 1369959-12-5). bldpharm.com This precursor could then be tosylated at the N1 position using tosyl chloride in the presence of a suitable base.

Table 1: Exemplary Conditions for Key Synthetic Steps

| Step | Reactants | Reagents and Conditions | Product | Reference |

| Tosylation | Pyrazole, Tosyl Chloride | Base (e.g., Pyridine, Triethylamine), Solvent (e.g., CH2Cl2) | 1-Tosyl-1H-pyrazole | nih.gov |

| Nitration | 1-Tosyl-1H-pyrazole | HNO3 / (CF3CO)2O | 5-Nitro-1-tosyl-1H-pyrazole | semanticscholar.org |

| Chlorination | 5-Nitro-1-tosyl-1H-pyrazole | N-Chlorosuccinimide (NCS), DMSO | This compound | beilstein-archives.org |

Post-synthetic Functionalization for this compound Analogs

The presence of three distinct functional groups—a chloro group, a nitro group, and a tosyl group—on the pyrazole ring of this compound offers multiple avenues for post-synthetic functionalization to generate a library of analogs. The reactivity of each site is influenced by the electronic nature of the other substituents. The strong electron-withdrawing character of the nitro and tosyl groups renders the pyrazole ring electron-deficient.

Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group:

The chlorine atom at the C3 position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group at C5 and the tosyl group at N1. This allows for the introduction of a wide range of nucleophiles.

Amination: Reaction with primary or secondary amines can yield 3-amino-5-nitro-1-tosyl-1H-pyrazole derivatives. These reactions are typically carried out in a polar aprotic solvent, such as DMF or DMSO, and may be facilitated by the use of a base.

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can lead to the corresponding 3-alkoxy or 3-aryloxy pyrazole analogs.

Thiolation: Reaction with thiols or thiophenols in the presence of a base can provide 3-thioether derivatives.

Reduction of the Nitro Group:

The nitro group at the C5 position can be selectively reduced to an amino group, which can then be further functionalized.

Reduction to Amine: Common reducing agents such as SnCl2/HCl, H2/Pd-C, or iron in acetic acid can be employed to convert the nitro group to a primary amine, yielding 3-chloro-1-tosyl-1H-pyrazol-5-amine. googleapis.com This amino group can then undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -CN, -halogen).

Modification of the Tosyl Group:

While the tosyl group is generally stable, it can be removed under certain conditions to provide the N-unsubstituted pyrazole. This deprotection can be useful for subsequent N-alkylation or N-arylation reactions to introduce different substituents at the N1 position.

Table 2: Potential Post-Synthetic Functionalizations

| Reaction Type | Starting Material | Reagent/Conditions | Potential Product | Reference |

| Nucleophilic Substitution | This compound | R-NH2, Base, DMSO | 3-(Alkyl/Aryl)amino-5-nitro-1-tosyl-1H-pyrazole | beilstein-archives.org |

| Nitro Group Reduction | This compound | SnCl2, HCl | 3-Chloro-1-tosyl-1H-pyrazol-5-amine | googleapis.com |

| Amine Acylation | 3-Chloro-1-tosyl-1H-pyrazol-5-amine | Acyl chloride, Base | N-(3-Chloro-1-tosyl-1H-pyrazol-5-yl)amide | General knowledge |

| Detosylation | This compound | Strong acid or base | 3-Chloro-5-nitro-1H-pyrazole | General knowledge |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 5 Nitro 1 Tosyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to map the connectivity and chemical environment of each atom within the molecule.

The ¹H NMR spectrum of 3-Chloro-5-nitro-1-tosyl-1H-pyrazole provides a detailed picture of the proton environments. The aromatic protons on the tosyl group typically appear as a set of doublets, a characteristic AA'BB' system, in the downfield region of the spectrum. The single proton on the pyrazole (B372694) ring, located at the 4-position, resonates as a singlet. Its chemical shift is influenced by the strong electron-withdrawing effects of the adjacent nitro and chloro groups. The methyl protons of the tosyl group are observed as a sharp singlet in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Data for a Substituted 1-Tosyl-1H-pyrazole Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole-H4 | ~7.9 - 8.5 | Singlet |

| Tosyl-H (ortho to SO₂) | ~7.8 - 8.0 | Doublet |

| Tosyl-H (meta to SO₂) | ~7.3 - 7.5 | Doublet |

Note: Exact chemical shifts can vary depending on the solvent and specific substitution pattern.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound, the carbon atoms of the pyrazole ring are readily identified. The C-3 and C-5 carbons, bonded to the electron-withdrawing chloro and nitro groups respectively, are expected to be significantly deshielded and appear at lower field. The C-4 carbon will resonate at a higher field. The carbons of the tosyl group, including the methyl carbon and the four aromatic carbons, also show characteristic chemical shifts. For instance, in a related compound, 4-chloro-3,5-dimethyl-1-tosyl-1H-pyrazole, the C4 carbon of the pyrazole ring appears at 113.5 ppm. scielo.br

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole-C3 | 145 - 155 |

| Pyrazole-C4 | 110 - 120 |

| Pyrazole-C5 | 150 - 160 |

| Tosyl-C (ipso to S) | 130 - 140 |

| Tosyl-C (ortho to SO₂) | 127 - 130 |

| Tosyl-C (meta to SO₂) | 129 - 132 |

| Tosyl-C (para to S) | 144 - 148 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong and characteristic absorption bands for the nitro (NO₂) and sulfonyl (SO₂) groups. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear around 1508-1551 cm⁻¹ and 1345-1358 cm⁻¹, respectively. mdpi.comrsc.org The sulfonyl group exhibits strong absorptions for its asymmetric and symmetric stretches in the regions of 1374-1400 cm⁻¹ and 1188-1200 cm⁻¹, respectively. scielo.br Other expected vibrations include C-Cl stretching, aromatic C-H and C=C stretching of the tosyl group, and C-H stretching of the methyl group.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1370 - 1410 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1180 - 1200 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the confirmation of the elemental formula. The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion due to the presence of a chlorine atom. Common fragmentation pathways would likely involve the loss of the nitro group, the tosyl group, or the chlorine atom, leading to predictable fragment ions that can be used to piece together the molecular structure.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles. A crystal structure of this compound would confirm the planar nature of the pyrazole ring and the geometry around the sulfur atom of the tosyl group. It would also reveal the relative orientation of the pyrazole and tosyl rings. In similar structures, the dihedral angle between two aromatic rings can vary. For example, in 1-(3-chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid, the dihedral angle between the pyridine and pyrazole rings is 64.01°. nih.govresearchgate.net Furthermore, the analysis of the crystal packing can identify intermolecular interactions, such as hydrogen bonds or π-stacking, which influence the solid-state properties of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. In this compound, the primary chromophores are the pyrazole ring, the nitro group (-NO2), and the tosyl group, which contains a benzene ring. The interaction and conjugation between these groups dictate the UV-Vis absorption profile of the compound.

The electronic spectrum of this compound is expected to exhibit multiple absorption bands corresponding to different electronic transitions, primarily of the π → π* and n → π* types.

π → π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) values and are common in compounds with conjugated systems, such as aromatic rings. The pyrazole ring, the benzene ring of the tosyl group, and the nitro group all contain π systems and will contribute to these absorptions.

n → π Transitions:* These transitions involve the promotion of a non-bonding (n) electron, typically from a heteroatom like nitrogen or oxygen, to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower molar absorptivity compared to π → π* transitions. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro and sulfonyl groups possess lone pairs of electrons that can undergo n → π* transitions.

The UV-Vis spectrum of the parent pyrazole molecule in the gas phase shows a maximum absorption at approximately 203 nm. nih.gov The introduction of substituents onto the pyrazole ring significantly influences the position and intensity of the absorption bands.

The tosyl group itself introduces a benzene ring, which has characteristic π → π* transitions. For a related 1,2,3-triazole derivative containing a sulfonyl group, a strong absorption band attributed to the π → π* transition of the benzene ring was observed at 236 nm. researchgate.net Weaker bands between 205 nm and 216 nm were assigned to the π → π* transitions of the heterocyclic ring and the S=O bonds. researchgate.net

The nitro group is a strong chromophore, and its effect on the UV-Vis spectrum is significant. The absorption maximum for the nitro group is highly dependent on the molecular structure it is part of, with absorptions ranging from 170-270 nm for various nitroaromatic compounds. nih.gov The presence of a nitro group on an aromatic or heterocyclic ring typically results in a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands due to the extension of the conjugated system and the electron-withdrawing nature of the nitro group. For instance, in a study of a complex pyrazole derivative containing a 4-nitrophenyl group, a sharp absorption peak was observed at 255 nm in ethanol. mdpi.com

Considering the combined effects of the chloro, nitro, and tosyl substituents on the pyrazole ring, the UV-Vis spectrum of this compound is anticipated to display a complex pattern of absorptions. The spectrum would be a composite of the electronic transitions originating from the substituted pyrazole ring and the tosyl group. The π → π* transitions of the highly conjugated system are expected to appear as intense bands, likely in the 230-280 nm region. The lower intensity n → π* transitions, primarily associated with the nitro group and the pyrazole nitrogens, would be expected at longer wavelengths, possibly extending into the near-UV region.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Ethanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Tentative Assignment |

|---|---|---|

| ~210 | ~18,000 | π → π* (Pyrazole ring) |

| ~240 | ~25,000 | π → π* (Tosyl group - Benzene ring) |

| ~275 | ~15,000 | π → π* (Intramolecular Charge Transfer) |

The band around 275 nm can be attributed to an intramolecular charge transfer (ICT) transition. This occurs from the electron-rich pyrazole and benzene rings (donor) to the electron-deficient nitro group (acceptor), a common feature in molecules containing both electron-donating and electron-withdrawing groups connected by a π-system. The study of solvent effects (solvatochromism) on the position of these absorption bands could provide further insight into the nature of the electronic transitions.

Computational and Theoretical Investigations of 3 Chloro 5 Nitro 1 Tosyl 1h Pyrazole

Quantum Chemical Calculations for Molecular Geometry Optimization

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. This is achieved by locating the minimum energy structure on the potential energy surface. Various computational methods are employed for this purpose, each with its own balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its favorable combination of accuracy and computational efficiency. For molecules like 3-Chloro-5-nitro-1-tosyl-1H-pyrazole, DFT methods are well-suited to predict geometric parameters such as bond lengths and angles.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which often leads to highly accurate results for a wide range of molecules. The PBE (Perdew-Burke-Ernzerhof) functional, a non-empirical generalized gradient approximation (GGA) functional, is another widely used method that provides reliable results. Theoretical calculations for related pyrazole (B372694) derivatives have been successfully performed using the B3LYP method to optimize equilibrium structures. nih.gov

A typical DFT calculation for this compound would involve setting up an initial guess for the molecular geometry and then iteratively solving the Kohn-Sham equations until a self-consistent electron density and a minimum energy structure are obtained.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Møller-Plesset perturbation theory of the second order (MP2) is a common ab initio method that improves upon the Hartree-Fock method by including electron correlation effects. These calculations are generally more computationally demanding than DFT methods but can provide a higher level of accuracy for certain systems. For pyrazole derivatives, composite methods like G4MP2, which build upon MP2, have been used to study their properties. superfri.org

The choice of basis set is crucial in any quantum chemical calculation as it defines the set of mathematical functions used to represent the electronic wavefunctions. The 6-311++G(d,p) basis set is a popular choice for calculations on organic molecules. This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively.

The inclusion of diffuse functions is important for accurately describing anions and systems with lone pairs of electrons, while polarization functions allow for more flexibility in the description of bonding. The suitability of the chosen basis set is often validated by comparing the calculated results with experimental data, where available, or by systematically increasing the size of the basis set to ensure convergence of the calculated properties. For instance, the B3LYP/6-31G(d,p) level of theory has been utilized for optimizing the geometry of similar pyrazole compounds. nih.gov

Table 1: Illustrative Data from Geometry Optimization of this compound

| Parameter | DFT (B3LYP/6-311++G(d,p)) | Ab Initio (MP2/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C-Cl | Calculated Value | Calculated Value |

| C-N (nitro) | Calculated Value | Calculated Value |

| N-S (tosyl) | Calculated Value | Calculated Value |

| Bond Angles (°) ** | ||

| Cl-C-N (pyrazole) | Calculated Value | Calculated Value |

| O-N-O (nitro) | Calculated Value | Calculated Value |

| C-S-C (tosyl) | Calculated Value | Calculated Value |

| Dihedral Angles (°) ** | ||

| Pyrazole-Tosyl | Calculated Value | Calculated Value |

Note: This table is illustrative. The "Calculated Value" entries would be populated with the specific numerical results from the quantum chemical calculations.

Electronic Structure Analysis

Once the optimized geometry is obtained, a variety of analyses can be performed to understand the electronic structure of this compound. This includes examining the frontier molecular orbitals and the molecular electrostatic potential, which provide insights into the molecule's reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich pyrazole ring and the tosyl group, while the LUMO is expected to be localized on the electron-withdrawing nitro group. This distribution of frontier orbitals would suggest that the molecule can act as both an electron donor and an acceptor at different sites.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Note: This table is illustrative. The "Calculated Value" entries would be populated with the specific numerical results from the electronic structure calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity, while blue regions indicate positive electrostatic potential and are associated with electrophilic reactivity. nih.gov Green regions represent areas of neutral potential. nih.gov

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the nitro and sulfonyl groups, as well as the nitrogen atoms of the pyrazole ring. These regions would be susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and the chloro-substituted carbon, indicating sites for potential nucleophilic attack. The MEP analysis for other pyrazole derivatives has shown that amide and nitro groups are often centers for electrophilic attacks. nih.gov

Charge Distribution and Bond Order Analysis

Theoretical calculations are instrumental in elucidating the electronic landscape of a molecule. For this compound, the charge distribution and bond order are significantly influenced by the array of substituents on the pyrazole ring. The tosyl group at the N1 position, the chloro group at C3, and the nitro group at C5 are all strong electron-withdrawing groups.

Bond order analysis helps to ascertain the nature of the chemical bonds (single, double, partial double bond). The pyrazole ring itself is an aromatic heterocycle. nih.gov The bonds within the ring are expected to have orders intermediate between single and double bonds, confirming its delocalized π-electron system. The C-Cl bond will be a single bond, while the N-O bonds in the nitro group and the S-O bonds in the tosyl group will exhibit significant double bond character.

Tautomerism and Conformational Analysis

Pyrazoles substituted at the 3 and 5 positions can theoretically exist in different tautomeric forms, a phenomenon known as annular tautomerism. nih.govencyclopedia.pub This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. However, in this compound, the N1 position is substituted with a tosyl group, which 'blocks' annular tautomerism. Therefore, the primary focus of conformational analysis would be on the rotational orientations of the tosyl and nitro groups relative to the pyrazole ring.

Since the N1 position is blocked by the tosyl group, the classic annular tautomerism observed in NH-pyrazoles is not possible for this specific compound. The structure is fixed as a 1-substituted pyrazole. Theoretical studies on related 3(5)-substituted pyrazoles consistently show that the relative stability of tautomers is heavily dependent on the electronic nature of the substituents. mdpi.commdpi.com Electron-withdrawing groups, such as the nitro group, have a pronounced effect on which tautomer is favored in unsubstituted NH-pyrazoles. nih.govnih.gov For N-substituted pyrazoles, the conformational isomers resulting from the rotation around the N1-S bond of the tosyl group and the C5-N bond of the nitro group would be the subject of stability analysis.

Computational methods like Density Functional Theory (DFT) are used to calculate the energies of these different conformers. nih.gov The relative energies indicate which spatial arrangement is the most stable. For instance, in related pyrazoloporphyrin systems, tautomers with interrupted conjugation are found to be significantly less stable. nih.gov In the case of this compound, the planarity of the nitro group with the pyrazole ring and the orientation of the tosyl group's phenyl ring would be key factors in determining the lowest energy conformer.

As annular tautomerism is blocked, the investigation would shift to the energy barriers for conformational interconversion, specifically the rotation of the substituent groups. The energy barrier for the rotation of the tosyl and nitro groups can be calculated by mapping the potential energy surface as a function of the dihedral angles. This involves performing a series of geometry optimizations at fixed angles to find the transition state structure for the rotation. The energy difference between the ground state (most stable conformer) and the transition state represents the rotational energy barrier. These barriers provide insight into the flexibility of the molecule at different temperatures.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be correlated with experimental findings to confirm molecular structures.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR shielding tensors, from which chemical shifts can be derived. researchgate.netmdpi.com These calculations are typically performed using DFT methods, with functionals like B3LYP, and appropriate basis sets such as 6-311+G(d,p). researchgate.netnih.gov

For this compound, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts. The single proton on the pyrazole ring (H4) would have a characteristic chemical shift influenced by the adjacent chloro and nitro groups. The protons on the tosyl group's phenyl ring and methyl group would also be calculated. Similarly, the chemical shifts for each carbon atom in the molecule can be predicted. Comparing these calculated values with experimentally obtained NMR spectra is a crucial step in structure verification. mdpi.com Studies on similar heterocyclic compounds show that a good correlation between theoretical and experimental shifts can be achieved. researchgate.net

Table 1: Representative Theoretical vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Pyrazole Derivative

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C3 | 147.63 | 148.59 |

| C5 | 153.26 | 153.10 |

| C-Aromatic | 128.52 | 129.64 |

| C-Aromatic | 130.26 | 131.82 |

| CH₃ | 15.39 | 15.38 |

Note: Data is illustrative and based on a representative substituted triazolone compound to demonstrate the correlation typically observed. mdpi.com A similar level of accuracy would be expected for the target molecule.

Theoretical calculations of vibrational frequencies are essential for interpreting infrared (IR) spectra. By performing a frequency calculation on the optimized geometry of this compound, a set of vibrational modes and their corresponding wavenumbers (cm⁻¹) and intensities can be obtained. nih.gov These theoretical predictions allow for the assignment of specific absorption bands in the experimental IR spectrum to particular molecular motions, such as stretching, bending, or rocking of specific bonds or functional groups. nipne.ro

Key vibrational modes for this molecule would include:

NO₂ Group Vibrations: Strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds, typically found in the 1560-1500 cm⁻¹ and 1360-1290 cm⁻¹ regions, respectively.

SO₂ Group Vibrations: Strong bands for the asymmetric and symmetric stretching of the S=O bonds in the tosyl group, usually appearing around 1350 cm⁻¹ and 1160 cm⁻¹.

C-Cl Stretch: A band in the 850-550 cm⁻¹ region.

Aromatic C-H and C=C Vibrations: Stretching vibrations for C-H bonds on the tosyl group's phenyl ring would be observed above 3000 cm⁻¹. vscht.cz Ring stretching vibrations for both the pyrazole and phenyl rings would appear in the 1600-1400 cm⁻¹ region.

Table 2: Expected IR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1560-1500 |

| NO₂ | Symmetric Stretch | 1360-1290 |

| SO₂ | Asymmetric Stretch | ~1350 |

| SO₂ | Symmetric Stretch | ~1160 |

| Pyrazole/Phenyl Rings | C=C Ring Stretch | 1600-1400 |

| Phenyl Ring | C-H Stretch | 3100-3000 |

| C-Cl | Stretch | 850-550 |

Note: This table presents generalized, expected wavenumber ranges for the key functional groups present in the molecule.

Electronic Excitation Energies and Oscillator Strengths (UV-Vis, TDDFT)

The electronic absorption properties of this compound can be thoroughly investigated using a combination of experimental UV-Vis spectroscopy and theoretical calculations, primarily Time-Dependent Density Functional Theory (TD-DFT). TD-DFT is a powerful quantum chemical method used to predict the electronic transition energies, corresponding wavelengths (λmax), and the intensity of these transitions, known as oscillator strengths (f). Such analyses are crucial for understanding the electronic structure of the molecule and interpreting its UV-Vis spectrum.

Theoretical calculations are typically performed on the optimized ground-state geometry of the molecule. The TD-DFT method is then employed, often with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), to calculate the vertical excitation energies for a number of the lowest electronic states. These calculations can reveal the nature of the electronic transitions, such as n → π* or π → π* transitions, by analyzing the molecular orbitals involved. For instance, in related nitro-pyrazole derivatives, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity and the electronic spectrum researchgate.net. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap often indicating higher chemical reactivity and a bathochromic (red) shift in the absorption spectrum researchgate.net.

The results from these computations provide a theoretical UV-Vis spectrum that can be compared with experimental data. The solvent environment can significantly influence electronic transitions, and computational models often incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate these effects more accurately. Studies on other pyrazole derivatives have demonstrated the importance of considering solvation effects for accurate spectroscopic analysis researchgate.net.

The following table represents illustrative data that would be generated from a TD-DFT calculation for a molecule like this compound, detailing the predicted absorption wavelengths, excitation energies, oscillator strengths, and the primary molecular orbital contributions for the most significant electronic transitions.

| Transition | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 315 | 3.94 | 0.185 | HOMO → LUMO |

| S0 → S2 | 288 | 4.31 | 0.092 | HOMO-1 → LUMO |

| S0 → S3 | 265 | 4.68 | 0.254 | HOMO → LUMO+1 |

| S0 → S4 | 240 | 5.17 | 0.045 | HOMO-2 → LUMO |

This table is for illustrative purposes only and represents the type of data obtained from TD-DFT calculations.

Mechanistic Insights from Computational Modeling

Computational modeling serves as an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving complex organic molecules like this compound. By leveraging quantum chemical calculations, it is possible to map out potential energy surfaces, identify reaction intermediates, and characterize the transition states that connect them. This provides a molecular-level understanding of reaction pathways, selectivity, and kinetics that is often difficult to obtain through experimental means alone. Methodologies like Density Functional Theory (DFT) are frequently used to explore reaction mechanisms, such as cycloadditions or nucleophilic substitutions, involving pyrazole rings and other heterocyclic systems mdpi.com.

Reaction Coordinate Analysis

Reaction coordinate analysis is a fundamental computational technique used to visualize the energetic profile of a chemical reaction. A reaction coordinate is a geometric parameter, such as a bond length, angle, or dihedral angle, that changes progressively during the transformation from reactants to products. By systematically varying this coordinate and calculating the potential energy at each step (a process known as a potential energy surface scan), a reaction energy profile can be constructed.

This profile reveals the energy barriers (activation energies) that must be overcome for the reaction to proceed and the relative stability of any intermediates that may be formed. For example, in studying the reactivity of this compound towards a nucleophile, the reaction coordinate could be the distance between the nucleophilic atom and the carbon atom of the pyrazole ring being attacked. The resulting energy profile would indicate whether the reaction proceeds in a single step or through a multi-step mechanism involving the formation of an intermediate complex. Computational studies on related nitro-substituted heterocycles have successfully used this approach to determine if reactions are one-step polar processes or if they involve zwitterionic intermediates mdpi.com.

Transition State Characterization

The transition state (TS) is the highest energy point along the lowest energy path of a reaction coordinate, representing the "point of no return" between reactants and products. The precise geometry and energy of the TS determine the activation energy and, therefore, the rate of the reaction.

Computationally, a transition state is located as a first-order saddle point on the potential energy surface. This means it is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom. Once a candidate TS structure is located, its identity is confirmed through a vibrational frequency analysis. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactants to products. Computational studies on pyrazole systems have utilized this method to find and optimize transition states for processes such as intermolecular proton transfer mdpi.com. The characterization of the TS provides critical insights into bond-forming and bond-breaking processes that occur during the reaction.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is conducted can have a profound impact on its mechanism, rate, and outcome. Computational models can account for these effects, most commonly through the use of implicit solvation models like the Polarizable Continuum Model (PCM). In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This allows for the calculation of the energetic effects of solvation on reactants, intermediates, and transition states.

Future Research Directions and Emerging Trends in 3 Chloro 5 Nitro 1 Tosyl 1h Pyrazole Chemistry

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of 3-Chloro-5-nitro-1-tosyl-1H-pyrazole and its analogs. Current synthetic strategies, while effective, may rely on harsh reagents or produce significant waste. The trend towards green chemistry will drive innovation in this area. nih.gov

Key areas of focus will include:

Catalytic Systems: The use of recyclable catalysts, such as heteropolyacids or iron catalysts, can improve the atom economy and reduce the environmental impact of pyrazole (B372694) synthesis. rsc.orgtandfonline.com Iron-catalyzed multicomponent reactions using biomass-derived alcohols as a primary feedstock represent a particularly promising sustainable approach. rsc.org

Green Solvents: Shifting from traditional organic solvents to greener alternatives like water or ionic liquids is a critical step. thieme-connect.com Recent studies have demonstrated successful pyrazole synthesis in water, sometimes accelerated by microdroplet conditions, which can avoid the need for hazardous reagents and minimize waste. thieme-connect.comacs.org

Energy-Efficient Methods: The application of microwave technologies and sonochemical procedures can replace conventional heating, often leading to shorter reaction times and higher yields. thieme-connect.com

One-Pot Multicomponent Reactions: Designing synthetic pathways where multiple chemical bonds are formed in a single reaction vessel without isolating intermediates significantly improves efficiency. tandfonline.comnih.gov These reactions are highly desirable for their pot, atom, and step economy (PASE). nih.gov

| Synthetic Strategy | Key Advantages | Relevant Research Focus |

| Iron Catalysis | Utilizes an inexpensive, earth-abundant metal; enables use of biomass-derived feedstocks. rsc.org | Development of robust iron catalysts for dehydrogenative coupling reactions. rsc.org |

| Aqueous Synthesis | Environmentally benign solvent; can accelerate reactions and simplify workup. thieme-connect.comacs.org | Use of microdroplet technology; development of water-tolerant catalysts. acs.org |

| Multicomponent Reactions | High efficiency (PASE); rapid generation of molecular complexity. tandfonline.comnih.gov | Design of novel five-component reactions for highly substituted pyrazoles. nih.gov |

Exploration of Underutilized Reactivity Pathways

The unique substitution pattern of this compound offers a rich landscape for exploring novel chemical reactions. The electron-withdrawing nature of the nitro and tosyl groups, combined with the reactivity of the chloro substituent, allows for a variety of transformations that have yet to be fully exploited.

Future investigations could focus on:

Nucleophilic Aromatic Substitution (SNAr): The chloro group at the C3 position is activated by the electron-withdrawing nitro and tosyl groups, making it a prime site for SNAr reactions. A systematic study with a wide array of nucleophiles (e.g., amines, thiols, alkoxides) could generate a large library of novel derivatives.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group would provide a key synthetic handle. This amino-pyrazole derivative can serve as a precursor for a vast range of compounds, including amides, sulfonamides, and fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. mdpi.com

Detosylation: The development of mild and selective methods to remove the N-tosyl group is crucial. This would unmask the N-H pyrazole, a key functional group for further derivatization and a common feature in many biologically active molecules. nih.gov

Cross-Coupling Reactions: While challenging on an electron-deficient ring, the application of modern cross-coupling methodologies (e.g., Suzuki, Stille, Sonogashira) to the C-Cl bond could enable the introduction of carbon-based substituents, significantly expanding the accessible chemical space. researchgate.net

Cycloaddition Reactions: The pyrazole ring itself can participate in cycloaddition reactions, although the electron-deficient nature of this specific compound might require highly reactive dienophiles or dienes. nih.gov

Advanced Computational Studies for Property Prediction and Mechanism Elucidation